(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol
CAS No.: 1443983-91-2
Cat. No.: VC2735700
Molecular Formula: C7H14FNO
Molecular Weight: 147.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1443983-91-2 |
---|---|
Molecular Formula | C7H14FNO |
Molecular Weight | 147.19 g/mol |
IUPAC Name | 2-[(3R)-3-(fluoromethyl)pyrrolidin-1-yl]ethanol |
Standard InChI | InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2/t7-/m0/s1 |
Standard InChI Key | LOQGBTUFVBMCTA-ZETCQYMHSA-N |
Isomeric SMILES | C1CN(C[C@@H]1CF)CCO |
SMILES | C1CN(CC1CF)CCO |
Canonical SMILES | C1CN(CC1CF)CCO |
Introduction
Chemical Properties and Structure
Identification and Basic Properties
(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 1443983-91-2 |
Molecular Formula | C₇H₁₄FNO |
Molecular Weight | 147.19 g/mol |
SMILES Notation | FC[C@H]1CN(CCO)CC1 |
MDL Number | MFCD28006631 |
The compound features a pyrrolidine ring with a fluoromethyl group at the 3-position in the R-configuration, and a 2-hydroxyethyl group attached to the nitrogen atom .
Physical Properties
The physical properties of (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol are summarized below:
Property | Description |
---|---|
Physical State | Not definitively established in literature |
Solubility | Complete information not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
Structural Features
The structure of (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol consists of a pyrrolidine heterocyclic ring with three key structural elements:
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A stereogenic center at the 3-position of the pyrrolidine ring with R-configuration
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A fluoromethyl (CH₂F) substituent at this stereogenic center
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A 2-hydroxyethyl chain (-CH₂CH₂OH) attached to the nitrogen atom of the pyrrolidine ring
This specific stereochemistry and substitution pattern contribute to its potential utility in medicinal chemistry applications.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol has been identified primarily as a synthetic intermediate in pharmaceutical development, particularly in the synthesis of estrogen receptor modulators . The compound serves as a building block, contributing a specific structural motif to more complex bioactive molecules.
Incorporation into Estrogen Receptor Modulators
Patent literature indicates the compound's incorporation into estrogen receptor modulators with potential therapeutic applications:
"Preferential characteristics of these novel salt forms include those that would increase the ease or efficiency of manufacture of the active ingredient and its formulation."
The fluorinated pyrrolidine motif appears to be utilized in developing compounds with optimized pharmacological profiles for estrogen receptor modulation.
Structure-Activity Relationships
While specific structure-activity relationship data for (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol itself is limited, research on related compounds suggests that:
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The fluoromethyl group likely enhances metabolic stability
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The specific R-configuration at the 3-position is likely important for biological activity
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The ethanol side chain may serve as a hydrogen bond donor/acceptor in target interactions
These structural features likely contribute to the compound's utility in developing pharmaceutically relevant molecules.
Category | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H315 - Causes skin irritation H319 - Causes serious eye irritation H227 - Combustible liquid |
GHS Pictogram | Warning symbol |
This classification indicates moderate hazards associated with skin and eye irritation, as well as flammability .
Related Compounds and Derivatives
Structural Analogs
Several structurally related compounds have been identified in the literature:
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(R)-2-(pyrrolidin-3-yl)ethanol hydrochloride (CAS: 1421010-54-9) - A similar compound lacking the fluoromethyl group
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(R)-2-Phenyl-2-pyrrolidin-1-yl-ethanol (CAS: 135711-19-2) - Contains a phenyl substituent instead of the fluoromethyl group
These related compounds suggest a family of pyrrolidine derivatives with potential pharmaceutical applications.
Incorporation into Larger Structures
Patent literature suggests that (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol is incorporated into more complex molecular structures through various linkages:
"CC1=C(C2=CC=C(F)C=C2)N(CC2=CC=C(OCCN3CC(CF)C3)C=C2)C2=C1C=C(O)C=C2"
This SMILES notation represents a complex molecule where the fluoromethyl pyrrolidine motif has been incorporated, illustrating the compound's utility as a building block in medicinal chemistry.
Supplier | Catalog Number | Purity | Notes |
---|---|---|---|
AK Scientific | 1897EB | 95+% | For research use only |
Ambeed | A333763 | 95+% | Recommended storage: inert atmosphere, 2-8°C |
Quality Control Specifications
Commercial samples are typically characterized by:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Elemental analysis
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Optical rotation to confirm the R-configuration
These analytical data ensure the identity, purity, and stereochemical integrity of the compound.
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